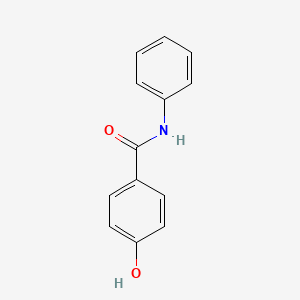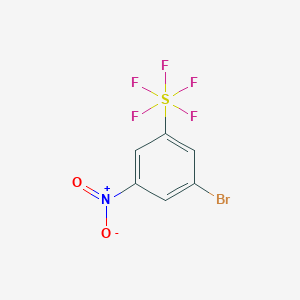
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₆H₁₂FNO₄S₂ It is known for its unique structural features, which include a pyrrolidine ring substituted with methylsulfonyl and methanesulfonyl fluoride groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyrrolidine derivatives with sulfonyl fluoride reagents. One common method includes the following steps:
Starting Material: Pyrrolidine is used as the starting material.
Methylsulfonylation: The pyrrolidine undergoes methylsulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Methanesulfonyl Fluorination: The resulting intermediate is then reacted with methanesulfonyl fluoride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonates.
Hydrolysis Products: Hydrolysis typically results in the formation of sulfonic acids.
科学的研究の応用
Chemistry
In chemistry, (1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into organic molecules. It serves as a building block for the synthesis of more complex compounds.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition. Its reactivity with nucleophiles makes it a candidate for modifying biomolecules.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to form stable sulfonyl fluoride groups is of interest in drug design.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it valuable for creating functionalized polymers and other advanced materials.
作用機序
The mechanism of action of (1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.
類似化合物との比較
Similar Compounds
(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
(1-Methylsulfonylpyrrolidin-3-yl)methanesulfonyl bromide: Similar but with a bromide group.
(1-Methylsulfonylpyrrolidin-3-yl)methanesulfonyl iodide: Similar but with an iodide group.
Uniqueness
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide analogs. The fluoride group is more electronegative, leading to different reaction kinetics and stability profiles.
特性
IUPAC Name |
(1-methylsulfonylpyrrolidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFVKUMSNAUIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2821896.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2821898.png)




![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)

![3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2821909.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)

![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2821917.png)

